7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one
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Description
7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one is a chemical compound commonly known as CERC-501. It is a small molecule drug that has been developed for the treatment of various disorders, including anxiety, addiction, and depression. CERC-501 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.
Scientific Research Applications
Antimicrobial Activity
A series of novel chromen-2-one derivatives, similar in structure to the queried compound, were synthesized and showed significant antibacterial and antifungal activity. The structures of these compounds were verified using various spectroscopic methods, and their antimicrobial effectiveness was compared to standard treatments. The compounds' structure-activity relationships were also explored through molecular docking studies, highlighting their interaction with proteins like oxidoreductase (Mandala et al., 2013).
Neuroprotective Effects
A derivative of coumarin, structurally similar to the compound of interest, exhibited neuroprotective roles in focal cerebral ischemia. The compound's potential in protecting against transient global ischemic injury was investigated, indicating its therapeutic relevance in neuroprotection (Zuo et al., 2015).
Synthesis and Catalysis
The synthesis of chromen-2-one derivatives involves the use of various catalysts and methods, contributing to the field of synthetic chemistry. These methods offer advantages like high yields, cleaner reactions, and simple methodologies, and the synthesized compounds are evaluated for their potential biological activities (Ghashang et al., 2015).
Acetylcholinesterase Inhibition
Certain chromen-2-one derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. These compounds have shown promising inhibitory activities, and their interactions with the enzymes were further explored through docking studies and kinetic analysis (Sameem et al., 2017).
properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-3-25-10-12-26(13-11-25)14-15-29-21-9-6-19-16-22(24(27)30-23(19)17-21)18-4-7-20(28-2)8-5-18/h4-9,16-17H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVNJXQDSANOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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